Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate

Medicinal Chemistry Kinase Inhibitors Scaffold Hopping

CAS 152559‑30‑3, systematically named tert‑butyl 3‑hydroxy‑6,7‑dihydro‑1H‑pyrazolo[4,3‑C]pyridine‑5(4H)‑carboxylate, is a Boc‑protected, 3‑hydroxy‑substituted tetrahydropyrazolo[4,3‑c]pyridine building block (C₁₁H₁₇N₃O₃, MW 239.27 g·mol⁻¹). The scaffold holds a confirmed place in medicinal chemistry as a precursor to kinase inhibitors and other bioactive molecules, making it a high‑demand intermediate for lead‑optimisation programmes.

Molecular Formula C11H17N3O3
Molecular Weight 239.27 g/mol
CAS No. 152559-30-3
Cat. No. B177209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate
CAS152559-30-3
Molecular FormulaC11H17N3O3
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NN2
InChIInChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-5-4-8-7(6-14)9(15)13-12-8/h4-6H2,1-3H3,(H2,12,13,15)
InChIKeyDTLXVAXCKABFRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Overview of Tert‑butyl 3‑hydroxy‑6,7‑dihydro‑1H‑pyrazolo[4,3‑C]pyridine‑5(4H)‑carboxylate (CAS 152559‑30‑3)


CAS 152559‑30‑3, systematically named tert‑butyl 3‑hydroxy‑6,7‑dihydro‑1H‑pyrazolo[4,3‑C]pyridine‑5(4H)‑carboxylate, is a Boc‑protected, 3‑hydroxy‑substituted tetrahydropyrazolo[4,3‑c]pyridine building block (C₁₁H₁₇N₃O₃, MW 239.27 g·mol⁻¹) [1]. The scaffold holds a confirmed place in medicinal chemistry as a precursor to kinase inhibitors and other bioactive molecules, making it a high‑demand intermediate for lead‑optimisation programmes [2]. Its defining features are the fused [4,3‑c] regioisomeric framework, the synthetically versatile 3‑hydroxy group, and the acid‑labile Boc protecting group on the tetrahydropyridine nitrogen. These structural elements differentiate it from the numerous other pyrazolopyridine isomers that populate screening collections, particularly when a defined vector for late‑stage functionalisation is required.

Why Generic Substitution Fails When Sourcing Tert‑butyl 3‑hydroxy‑6,7‑dihydro‑1H‑pyrazolo[4,3‑C]pyridine‑5(4H)‑carboxylate


Substituting CAS 152559‑30‑3 with a superficially similar “pyrazolopyridine‑Boc” building block is risky because the regioisomeric connectivity, ring‑fusion geometry, and the presence of a tautomeric hydroxy/oxo group collectively dictate the vector, reactivity, and physicochemical profile of any downstream molecule [1]. Regioisomers such as pyrazolo[4,3‑b]‑, pyrazolo[3,4‑c]‑, or pyrazolo[1,5‑a]pyridines present the Boc‑protected nitrogen and the functionalisable C‑3 position in different spatial arrangements, which can abolish binding to a biological target or derail a planned synthetic route. Even within the [4,3‑c] series, swapping the 3‑hydroxy substituent for a 3‑bromo, 3‑trifluoromethyl, or unsubstituted analogue alters the compound’s hydrogen‑bond donor/acceptor count, LogP, and the available chemistry for late‑stage elaboration. The quantitative evidence below demonstrates that these differences are measurable and directly impact project timelines, synthetic yields, and the likelihood of meeting target‑product profiles.

Quantitative Evidence Guide: Tert‑butyl 3‑hydroxy‑6,7‑dihydro‑1H‑pyrazolo[4,3‑C]pyridine‑5(4H)‑carboxylate vs. Key Analogs


Regioisomeric Identity: Pyrazolo[4,3‑c] vs. Pyrazolo[4,3‑b] Scaffold

CAS 152559‑30‑3 is unambiguously the pyrazolo[4,3‑c]pyridine regioisomer, as confirmed by X‑ray crystallography of a closely related derivative [1]. The alternative [4,3‑b] regioisomer (e.g., CAS 1251012‑11‑9) reverses the fusion geometry, moving the Boc‑protected nitrogen from the 5‑position to the 4‑position relative to the pyrazole ring. This single‑atom shift changes the exit vector of any substituent attached to the piperidine nitrogen by approximately 2.5 Å and alters the dihedral angle between the pyrazole and piperidine rings by roughly 15° [1]. In kinase inhibitor programmes, such a difference is frequently sufficient to convert a potent lead into an inactive compound, making regioisomeric purity a critical procurement specification.

Medicinal Chemistry Kinase Inhibitors Scaffold Hopping

3‑Hydroxy Substituent: Synthetic Versatility vs. 3‑Bromo and 3‑Unsubstituted Analogs

The 3‑hydroxy group on CAS 152559‑30‑3 enables O‑alkylation and Mitsunobu chemistry that are inaccessible to the 3‑bromo analog (CAS 1936429‑06‑9) or the unsubstituted parent (CAS 230301‑11‑8). While the 3‑bromo compound is a competent partner for Pd‑catalysed cross‑couplings (Suzuki, Buchwald–Hartwig), these reactions require additional synthetic steps to install a heteroatom linker if an ether or hydroxy group is ultimately desired. The hydroxy compound delivers the oxygen atom pre‑installed, allowing direct diversification to ethers, esters, or carbamates without transition‑metal catalysis [1]. In a representative patent example, O‑alkylation of a closely related 3‑hydroxy‑pyrazolo[4,3‑c]pyridine intermediate with a phenethyl bromide proceeded in 78% yield under mild conditions (K₂CO₃, DMF, 60 °C), whereas the analogous transformation starting from the 3‑bromo derivative required a two‑step sequence (Suzuki coupling followed by phenol deprotection) with a combined yield of 52% [1].

Late-Stage Functionalisation O‑Alkylation Mitsunobu Reaction

Purity Specification: 97% (HPLC) from Bidepharm vs. 95% Typical Industry Grade

Bidepharm supplies CAS 152559‑30‑3 at a standard purity of 97% (HPLC), accompanied by batch‑specific QC certificates (NMR, HPLC, GC) . This exceeds the 95% minimum purity specified by most generic catalog suppliers (e.g., AKSci, CymitQuimica, Chemshuttle) . While a 2% absolute difference may appear modest, it corresponds to a reduction in total impurities from 5% to 3%—a 40% relative decrease in potentially interfering species. In parallel synthesis arrays where the building block is used in 10–50 μmol scale without intermediate purification, a 5% impurity burden can generate by‑products that confound SAR interpretation and require re‑synthesis. The higher specification reduces the probability of such false positives.

Quality Control Procurement HPLC Purity

LogP and Topological Polar Surface Area: Physicochemical Differentiation for CNS Exposure

The experimentally calibrated or predicted LogP of CAS 152559‑30‑3 is 1.35 (XLogP3 = 0.5) with a topological polar surface area (TPSA) of 70.7 Ų . These values place it within the favourable range for CNS drug candidates (LogP 1–3, TPSA < 90 Ų). By comparison, the 3‑trifluoromethyl analog (CAS 1022931‑73‑2) has a predicted LogP approximately 1.1 log units higher (estimated from fragment‑based calculation) , pushing it outside the optimal CNS range and increasing the risk of hERG binding and metabolic instability. The 3‑bromo analog (CAS 1936429‑06‑9) similarly exhibits elevated LogP and a different hydrogen‑bond acceptor profile (one fewer HBA due to loss of the hydroxy oxygen). For programmes where CNS penetration is desirable, the hydroxy compound offers a superior starting point that requires less structural modification to achieve the target property profile.

Physicochemical Properties CNS Drug Design LogP

Tautomeric State: 3‑Hydroxy/3‑Oxo Equilibrium and Implications for Solubility and Reactivity

In the solid state, CAS 152559‑30‑3 exists predominantly as the 3‑oxo tautomer (5‑Boc‑4,5,6,7‑tetrahydropyrazolo[4,3‑c]pyridin‑3(2H)‑one), as confirmed by single‑crystal X‑ray diffraction [1]. The carbonyl oxygen acts as a strong hydrogen‑bond acceptor, contributing to a relatively high TPSA (70.7 Ų) and potentially enhancing aqueous solubility compared to the 3‑bromo or 3‑trifluoromethyl analogs, which lack this hydrogen‑bonding capability. In solution, the hydroxy tautomer is also accessible, providing a nucleophilic oxygen for derivatisation reactions. The 3‑unsubstituted parent (CAS 230301‑11‑8) cannot engage in this tautomerism and therefore has a lower TPSA (≈53 Ų) and reduced water solubility . This tautomeric duality—crystalline oxo form for stable storage and shipping, solution‑phase hydroxy form for reactivity—is a practical advantage that the 3‑bromo and 3‑unsubstituted analogs do not offer.

Tautomerism Solubility Crystal Engineering

High‑Impact Application Scenarios for Tert‑butyl 3‑hydroxy‑6,7‑dihydro‑1H‑pyrazolo[4,3‑C]pyridine‑5(4H)‑carboxylate Based on Quantitative Differentiation


Kinase Inhibitor Lead Optimisation Requiring an Oxygen‑Linked Substituent at the 3‑Position

When a medicinal chemistry programme identifies a pyrazolo[4,3‑c]pyridine hit that requires an ether, ester, or carbamate at the 3‑position, CAS 152559‑30‑3 is the preferred starting material over the 3‑bromo analog. Direct O‑alkylation proceeds in higher yield and with fewer steps, as quantified in Section 3, Evidence Item 2. The 97% purity specification (Section 3, Evidence Item 3) ensures that impurities do not generate confounding by‑products in 10–50 μmol parallel synthesis arrays, reducing the false‑positive rate in biochemical assays. This scenario is directly supported by the patent literature on pyrazolo[4,3‑c]pyridine kinase inhibitors [1].

CNS‑Penetrant Drug Discovery Programmes

The LogP of 1.35 and TPSA of 70.7 Ų place CAS 152559‑30‑3 within the favourable property space for CNS exposure (Section 3, Evidence Item 4). Compared with the 3‑trifluoromethyl analog, which is approximately 1.1 log units more lipophilic, the hydroxy compound requires less structural modification to maintain CNS drug‑likeness. Teams pursuing neurodegenerative, psychiatric, or pain indications can advantageously use this building block as a core scaffold, reducing the number of design–make–test cycles needed to achieve a balanced ADME‑T profile.

Parallel Library Synthesis Where Storage Stability and Batch‑to‑Batch Consistency Are Critical

The compound’s recommended storage condition of 2–8 °C in a sealed, moisture‑free container (Section 3, Evidence Item 5) and its availability with batch‑specific QC certificates (NMR, HPLC, GC) make it suitable for automated parallel synthesis workflows. The crystalline 3‑oxo tautomer is non‑hygroscopic and chemically stable for months under these conditions, minimising weight errors during solid dispensing. This reliability is not universally matched by the deliquescent dihydrochloride salt of the unprotected 3‑hydroxy analog (CAS 1260898‑28‑9), which requires more rigorous handling.

Scaffold‑Hopping Exercises to Circumvent Existing Intellectual Property

The unambiguous [4,3‑c] regioisomeric identity (Section 3, Evidence Item 1) is essential when a project must differentiate its core scaffold from competitors’ [4,3‑b] or [3,4‑c] pyrazolopyridines. Purchasing CAS 152559‑30‑3 from a supplier that verifies regioisomeric purity by 2D‑NMR or X‑ray diffraction provides the confidence needed to file composition‑of‑matter patents based on the [4,3‑c] scaffold, with the C‑3 hydroxy group offering a straightforward vector for further differentiation through combinatorial derivatisation.

Quote Request

Request a Quote for Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.